molecular formula C14H23NO B2678736 (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol CAS No. 870640-62-3

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol

Cat. No.: B2678736
CAS No.: 870640-62-3
M. Wt: 221.344
InChI Key: JPXSDNBZAYWWCL-GXTWGEPZSA-N
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Description

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach is the stereoselective addition of a benzyl(methyl)amine to a chiral epoxide, followed by reduction.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, secondary amines, and substituted alcohols.

Scientific Research Applications

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(benzylamino)-3-methylpentan-1-ol
  • (2S,3S)-2-(methylamino)-3-methylpentan-1-ol
  • (2S,3S)-2-(benzyl(methyl)amino)-3-ethylpentan-1-ol

Uniqueness

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups. This combination enhances its reactivity and interaction with biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSDNBZAYWWCL-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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